2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-15-8-6-14(7-9-15)17-12-21-11-16(22-18(21)20-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWLEUUXDSCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the corresponding halogenated imidazo[2,1-b][1,3]thiazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole exhibit anticancer properties. The imidazo-thiazole structure is known to interact with various biological targets involved in cancer progression:
- Mechanism of Action : It is hypothesized that this compound may inhibit specific kinases or other enzymes that are critical in cancer cell proliferation and survival.
- Case Study : A study investigating derivatives of imidazo[2,1-b][1,3]thiazoles reported significant cytotoxicity against various cancer cell lines, suggesting a pathway for further development of this compound in oncology therapies .
Antiviral Properties
The compound has been included in screening libraries targeting antiviral activities. Its structure suggests potential interactions with viral proteins or host cell receptors critical for viral replication.
- Research Findings : Preliminary screenings have shown promising results against certain viruses, indicating that the compound may inhibit viral entry or replication processes .
Central Nervous System Targets
The compound has been noted for its activity against central nervous system (CNS) targets. The lipophilic nature of the compound allows it to cross the blood-brain barrier effectively.
- Potential Uses : It could be investigated for its effects on neurodegenerative diseases or psychiatric disorders due to its ability to modulate neurotransmitter systems .
Safety Profile Assessment
Understanding the safety profile of 2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is crucial for its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell growth and division. Molecular docking studies have shown that the compound can bind to the active sites of enzymes like EGFR, thereby blocking their activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
a. Chlorinated Derivatives
- 2-[(3,4-Dichlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole ():
The dichloro substitution may improve oxidative stability and potency due to increased halogen bonding. This compound is available as a screening agent (ChemDiv ID: 7575-0047) but lacks published activity data.
Key Insight : Chlorinated analogs likely exhibit altered pharmacokinetic profiles compared to the fluorine-substituted parent compound, but further studies are needed to correlate structure-activity relationships (SAR).
Heterocyclic Core Modifications
a. 1,3,4-Thiadiazole Derivatives
- 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate ():
Replacing the thiazole ring with a 1,3,4-thiadiazole core and adding a thiocyanate group at position 5 resulted in potent anticancer activity. In leukemia cell lines, this derivative induced apoptosis via ROS-mediated pathways and inhibited tumor progression in vivo .
b. Benzo[d]imidazo[2,1-b]thiazole Derivatives
- 6-(1-Benzofuran-2-yl)-3-phenylimidazo[2,1-b][1,3]thiazole ():
Substitution with a benzofuran group conferred broad-spectrum antimicrobial activity, particularly against S. aureus and E. coli. The benzofuran moiety may enhance membrane disruption or enzyme inhibition .
Key Insight : Core heterocycle modifications significantly impact biological activity. The 1,3,4-thiadiazole analog showed superior anticancer effects, while benzofuran derivatives excel in antimicrobial applications.
Substituent Effects at Position 6
a. Bromophenyl Substitution
b. Nitrophenyl Substitution
- However, nitro groups are often associated with toxicity, limiting therapeutic utility.
Key Insight: Electron-withdrawing groups (e.g., Br, NO₂) at position 6 enhance target engagement but may compromise safety or solubility.
Pharmacological Activity Comparison
Biological Activity
2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-b][1,3]thiazole core with benzyl and fluorophenyl substituents. Its molecular formula is , with a molecular weight of approximately 309.37 g/mol. The unique structure contributes to its interaction with various biological targets.
The primary target of 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is pantothenate synthetase in Mycobacterium tuberculosis. The compound inhibits this enzyme, disrupting the pantothenate biosynthesis pathway and subsequently decreasing coenzyme A production. This inhibition is crucial for the survival of the bacteria, making it a potential candidate for anti-tuberculosis therapy.
Table 1: Summary of Biological Targets and Mechanisms
| Target | Mechanism of Action | IC50 Value |
|---|---|---|
| Pantothenate synthetase | Inhibition leading to decreased coenzyme A production | 2.32 μM |
| FLT3 Kinase | Inhibition in acute myeloid leukemia (AML) | 0.002 μM |
| Focal Adhesion Kinase (FAK) | Inhibition in pancreatic cancer | 0.59 - 2.81 μM |
Pharmacological Activity
Research indicates that 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole exhibits significant anti-cancer properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown potent activity against various cancer cell lines:
- Acute Myeloid Leukemia (AML) : The compound demonstrated remarkable potency against the FLT3-dependent MV4-11 cell line with an IC50 of 0.002 μM .
- Pancreatic Cancer : Compounds related to this structure inhibited FAK phosphorylation, leading to reduced cell proliferation and migration in mesothelioma cells .
Study on Anti-AML Activity
In a study investigating the structure-activity relationship (SAR) of imidazo[2,1-b]thiazole derivatives, researchers identified that certain compounds exhibited high efficacy against AML cell lines while showing minimal activity against non-FLT3-dependent cancer cells like HeLa. This selectivity suggests a targeted therapeutic approach for AML treatment using these derivatives .
FAK Inhibition in Mesothelioma
Another study focused on the inhibition of FAK by imidazo[2,1-b][1,3]thiazole derivatives in mesothelioma cells. The results indicated that specific compounds not only inhibited tumor cell growth but also enhanced the efficacy of gemcitabine through increased expression of hENT-1 transporter . This finding highlights the potential for combination therapies involving these compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted thiazole precursors with benzylamine derivatives. Microwave-assisted synthesis (100–130°C, 30–60 min) or solvent-free conditions can improve yields (70–90%) and reduce reaction times . Key parameters include catalyst choice (e.g., Pd/C for reductions) and solvent selection (DMF for nucleophilic substitutions). Optimization should prioritize purity (>95% by HPLC) and scalability .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve fused-ring geometry (e.g., planar imidazo-thiazole core with dihedral angles <5° between substituents) .
- NMR (¹H/¹³C) to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm).
- HRMS for molecular ion confirmation (C₁₈H₁₄FN₃S, [M+H]⁺ = 340.08) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., breast MCF-7, colon HCT-116) at 1–50 µM .
- Kinase inhibition : Fluorescence-based assays targeting FAK or EGFR (IC₅₀ values <10 µM reported for related derivatives) .
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (MIC ≤25 µg/mL) .
Advanced Research Questions
Q. How do substituent modifications at C-2 (benzyl) and C-6 (4-fluorophenyl) impact biological activity and selectivity?
- Methodological Answer :
- Replace benzyl with methylsulfonyl or methoxy groups to enhance COX-2 selectivity (e.g., 10-fold selectivity over COX-1) .
- Fluorine at the 4-position increases lipophilicity (logP ~3.5) and hydrogen-bonding potential, improving kinase binding (e.g., FAK inhibition ΔG = -8.2 kcal/mol) .
- SAR Table :
| Substituent (C-2) | C-6 Group | Bioactivity (IC₅₀) |
|---|---|---|
| Benzyl | 4-Fluorophenyl | FAK: 2.1 µM |
| Methylsulfonyl | 4-Nitrophenyl | COX-2: 0.8 µM |
| Methoxyethyl | 3-Fluorophenyl | EGFR: 5.3 µM |
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 2JDO for FAK) to identify key interactions (e.g., fluorophenyl-π stacking with Phe576) .
- ADMET prediction : SwissADME for bioavailability (TPSA ~75 Ų, high GI absorption) and toxicity (AMES test negativity) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns (RMSD <2 Å indicates stable binding) .
Q. How can contradictory data on antiproliferative activity across studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel), incubation times (48–72 hr), and controls (e.g., doxorubicin).
- Validate mechanisms : Western blotting for apoptosis markers (caspase-3 cleavage) or cell-cycle arrest (p21/p53 upregulation) .
- Address solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Q. What strategies enhance selectivity for cancer vs. non-cancerous cells?
- Methodological Answer :
- Introduce prodrug moieties (e.g., acetate esters) activated by tumor-specific enzymes (e.g., esterases) .
- Modify N-substituents (e.g., bis(2-methoxyethyl) groups) to reduce off-target effects in normal cells (e.g., HEK-293 viability >80% at 10 µM) .
- Combination therapy : Synergize with cisplatin (CI <0.7 indicates synergy) to lower effective doses .
Methodological Notes
- Synthesis : Prioritize eco-friendly protocols (e.g., solvent-free Friedel-Crafts acylation) for scalable production .
- Data Validation : Cross-reference biological results with structural analogs (e.g., 6-(3-fluorophenyl) derivatives) to confirm trends .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
